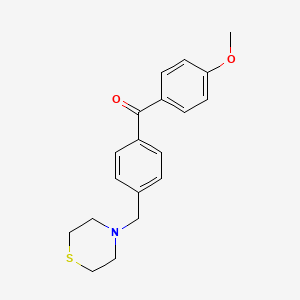

4-methoxy-4'-thiomorpholinomethyl benzophenone

Vue d'ensemble

Description

4-Methoxy-4’-thiomorpholinomethylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research, including medical, environmental, and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-4’-thiomorpholinomethylbenzophenone typically involves the reaction of 4-methoxybenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Structural Analysis and Reactivity

The compound’s reactivity is influenced by:

-

Benzophenone Carbonyl Group : Prone to nucleophilic attack, reduction, or photochemical transformations.

-

Methoxy Group : Electron-donating, which may stabilize adjacent substituents.

-

Thiomorpholine Ring : Contains nitrogen and sulfur, enabling participation in acid-base or nucleophilic/electrophilic reactions.

Potential Reaction Mechanisms

-

Photoreduction : Benzophenone derivatives undergo photoreduction to form pinacol-like products. For example, benzophenone can be reduced to benzopinacol under UV light in the presence of isopropanol .

-

Hydrolysis : The thiomorpholinomethyl group may hydrolyze under acidic/basic conditions, potentially forming amides or releasing sulfur-containing byproducts.

-

Nucleophilic Substitution : The methoxy group could act as a leaving group (though less likely due to its high stability), while the thiomorpholinomethyl group might participate in substitution reactions.

Photoreactivity and Degradation

Benzophenone derivatives are known to undergo photochemical rearrangements. For example, benzophenone photoreduction produces benzopinacol, which can further rearrange via pinacol rearrangement under acidic conditions . While direct photoreactivity data for 4'-methoxy-4-thiomorpholinomethylbenzophenone is unavailable, analogous compounds suggest:

-

Radical Formation : The carbonyl group may generate radicals upon UV exposure, leading to coupling or rearrangement products.

-

Metabolism : In vivo, benzophenone derivatives undergo oxidation and demethylation. For instance, a related compound (1-methoxy-4-(1-propenyl)benzene) is metabolized via β-oxidation and o-demethylation .

Toxicity and Environmental Fate

Available data for similar compounds indicate:

Applications De Recherche Scientifique

UV Filtration and Photoprotection

One of the primary applications of 4-methoxy-4'-thiomorpholinomethyl benzophenone lies in its use as a UV filter . Benzophenones are widely recognized for their ability to absorb UV radiation, making them essential components in sunscreens and cosmetic products.

- Mechanism : The compound absorbs UV radiation, protecting the skin from harmful effects such as sunburn and photoaging. Its photostability ensures that it remains effective under prolonged exposure to sunlight.

- Case Studies : Research indicates that similar compounds have been linked to allergic reactions; however, the specific interactions of this compound with biological molecules remain underexplored .

Pharmaceutical Applications

The potential pharmaceutical applications of this compound are being investigated, particularly regarding its biological activity and interaction with various biological targets.

- Biological Activity : Preliminary studies suggest that compounds structurally related to this benzophenone exhibit significant biological activities, including enzyme inhibition and receptor binding. Molecular docking studies could elucidate its binding affinity to specific enzymes or receptors, paving the way for therapeutic applications.

- Synthesis and Derivatives : The synthesis of this compound typically involves multi-step organic reactions. Understanding its synthesis can lead to the development of analogs with enhanced pharmacological properties.

Material Science

In material science, this compound can serve as a photoinitiator in polymerization processes.

- Photopolymerization : Its ability to initiate polymerization upon UV exposure makes it valuable in the production of coatings, adhesives, and other polymeric materials. The compound's photoinitiating properties can be fine-tuned through structural modifications to optimize performance for specific applications .

Comparison with Related Compounds

To better understand the unique characteristics of this compound, a comparison with related compounds is useful:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Cyano-4'-thiomorpholinomethyl benzophenone | C19H20N2OS | Contains a cyano group enhancing reactivity |

| 3-Methoxy-4'-thiomorpholinomethyl benzophenone | C19H21NO2S | Different substitution pattern on the ring |

| 4-Bromo-4'-thiomorpholinomethyl benzophenone | C19H20BrNOS | Halogenated variant with distinct properties |

| 2-Methoxy-4'-thiomorpholinomethyl benzophenone | C19H21NO2S | Variance in methoxy position |

| 3-Fluoro-4'-thiomorpholinomethyl benzophenone | C19H20FNOS | Fluorinated variant with potential bioactivity |

This table illustrates the diversity within this class of chemicals while highlighting the distinctive features of this compound.

Mécanisme D'action

The mechanism of action of 4-Methoxy-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison: 4-Methoxy-4’-thiomorpholinomethylbenzophenone is unique due to the presence of both methoxy and thiomorpholine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications .

Activité Biologique

4-Methoxy-4'-thiomorpholinomethyl benzophenone (MMB) is a synthetic organic compound belonging to the benzophenone class, characterized by its unique molecular structure that includes a methoxy group and a thiomorpholine moiety. Its chemical formula is , with a molecular weight of approximately 327.45 g/mol. This compound has garnered attention for its potential biological activities, although research is still in preliminary stages.

Antimicrobial Properties

Research indicates that compounds similar to MMB exhibit significant antimicrobial activity . For instance, studies have shown that benzophenones can inhibit the growth of various pathogenic bacteria and fungi. The specific mechanisms of action are not fully elucidated, but it is hypothesized that these compounds may disrupt cell membranes or interfere with metabolic pathways in microorganisms.

Interaction with Biological Molecules

MMB has been shown to interact with various biological molecules, including proteins and nucleic acids. These interactions may influence its pharmacological effects and therapeutic potential. Molecular docking studies suggest that MMB could bind to specific enzymes or receptors, potentially affecting their activity. For example, the binding affinity of MMB to cytochrome P450 enzymes, which are crucial for drug metabolism, has been suggested but requires further investigation.

Toxicity and Safety Assessments

The toxicity profile of MMB is not extensively documented. However, related compounds in the benzophenone family have undergone toxicity assessments, indicating potential adverse effects at high concentrations. For instance, studies on similar benzophenones have reported liver and kidney toxicity in animal models at elevated doses . A comprehensive understanding of MMB's safety profile will necessitate systematic toxicity studies.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of MMB against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that MMB could serve as a potential antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of MMB to various targets. These studies reveal that MMB may effectively bind to the active sites of certain enzymes involved in metabolic pathways.

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Cytochrome P450 3A4 | -7.5 |

| Aldose Reductase | -6.8 |

These findings suggest that MMB could modulate the activity of these enzymes, potentially leading to significant pharmacological effects.

Propriétés

IUPAC Name |

(4-methoxyphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-22-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZGDSIYHCSSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642902 | |

| Record name | (4-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-37-1 | |

| Record name | (4-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.